molecular formula C18H23IN2O2S B2700045 (Z)-N,N'-bis(4-ethoxyphenyl)(methylsulfanyl)methanimidamide hydroiodide CAS No. 4983-91-9

(Z)-N,N'-bis(4-ethoxyphenyl)(methylsulfanyl)methanimidamide hydroiodide

Cat. No.: B2700045
CAS No.: 4983-91-9
M. Wt: 458.36
InChI Key: ZOWFJILJUOESBU-UHFFFAOYSA-N
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Description

(Z)-N,N'-bis(4-ethoxyphenyl)(methylsulfanyl)methanimidamide hydroiodide is a hydroiodide salt of a methanimidamide derivative featuring two para-substituted 4-ethoxyphenyl groups and a methylsulfanyl moiety. Its Z-configuration denotes the spatial arrangement around the imine bond, influencing its reactivity and intermolecular interactions. The ethoxy (-OC₂H₅) groups enhance solubility in polar solvents due to their electron-donating nature, while the methylsulfanyl (-SCH₃) group contributes to lipophilicity. This compound’s molecular weight is approximately 413 g/mol (estimated from analogs in ) .

Properties

IUPAC Name

methyl N,N'-bis(4-ethoxyphenyl)carbamimidothioate;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S.HI/c1-4-21-16-10-6-14(7-11-16)19-18(23-3)20-15-8-12-17(13-9-15)22-5-2;/h6-13H,4-5H2,1-3H3,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWFJILJUOESBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)OCC)SC.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N,N’-bis(4-ethoxyphenyl)carbamimidothioate;hydroiodide typically involves the reaction of 4-ethoxyaniline with carbon disulfide and methyl iodide. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is then purified through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of Methyl N,N’-bis(4-ethoxyphenyl)carbamimidothioate;hydroiodide may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

Methyl N,N’-bis(4-ethoxyphenyl)carbamimidothioate;hydroiodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamimidothioate moiety to a thiourea derivative.

    Substitution: The ethoxyphenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiourea derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Methyl N,N’-bis(4-ethoxyphenyl)carbamimidothioate;hydroiodide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl N,N’-bis(4-ethoxyphenyl)carbamimidothioate;hydroiodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbamimidothioate moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and biological processes.

Comparison with Similar Compounds

4‑(4‑Methoxyphenyl)‑6‑methyl‑2‑(methylsulfanyl)pyrimidine hydroiodide (4d)

Key Differences :

  • Backbone Structure : 4d contains a pyrimidine ring (C₅H₄N₂) instead of a methanimidamide backbone.
  • Substituents : A single 4-methoxyphenyl group and a methyl group on the pyrimidine ring.
  • Molecular Weight : 366.97 g/mol (C₁₃H₁₅IN₂OS) .
  • Synthesis : Prepared via reaction of chloroform (CHCl₃) with methyl iodide (CH₃I), yielding 87% as a yellow solid .

Physicochemical Properties :

  • The pyrimidine ring in 4d likely increases π-π stacking interactions compared to the methanimidamide’s planar structure.
  • Lower molecular weight (vs. 413 g/mol) may improve crystallinity.

(Z)-N,N'-bis(2-methoxyphenyl)(methylsulfanyl)methanimidamide hydroiodide

Key Differences :

  • Substituent Position : Ortho-methoxy (-OCH₃) groups vs. para-ethoxy in the target compound.
  • Electronic Effects : Methoxy is less electron-donating than ethoxy due to shorter alkyl chains.

Chlordimeform (Methanimidamide, N'-(4-chloro-2-methylphenyl)-N,N-dimethyl-)

Key Differences :

  • Substituents : Chlorine (electron-withdrawing) and methyl groups on the phenyl ring vs. ethoxy groups.
  • Toxicity : Chlordimeform is prohibited due to human and environmental hazards, highlighting the critical role of substituents in safety profiles .
  • Regulatory Status : Banned in some jurisdictions, unlike the target compound, which lacks chlorine .

(Z)-N,N′-bis(propan-2-yl)[(4-nitrophenyl)methoxy]methanimidamide

Key Differences :

  • Substituents: Nitro (-NO₂) group (electron-withdrawing) and isopropyl groups.
  • Reactivity : Nitro groups reduce basicity of the imine nitrogen, contrasting with ethoxy’s electron-donating effect .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield Notable Properties
Target Compound C₁₇H₂₀IN₃OS (est.) ~413 4-ethoxy, methylsulfanyl N/A High polarity, Z-configuration
4d (Pyrimidine analog) C₁₃H₁₅IN₂OS 366.97 4-methoxy, pyrimidine 87% Yellow solid, π-π interactions
(Z)-N,N'-bis(2-methoxyphenyl) analog C₁₅H₁₈IN₃OS (est.) ~385 2-methoxy N/A Steric hindrance, lower reactivity
Chlordimeform C₁₀H₁₃ClN₂ 196.68 4-chloro-2-methyl N/A Prohibited, high toxicity

Critical Analysis of Substituent Effects

  • Electron-Donating vs. Withdrawing Groups : Ethoxy (target) and methoxy (4d) enhance solubility and basicity, while nitro () and chlorine (chlordimeform) reduce reactivity .
  • Steric Considerations : Para-substitution (target) minimizes steric hindrance compared to ortho-methoxy analogs .
  • Regulatory and Safety Profiles : Chlorine substituents correlate with toxicity (chlordimeform), whereas ethoxy/methoxy groups may offer safer alternatives .

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